sodium;3-bromo-4-fluorobenzoate
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Overview
Description
sodium;3-bromo-4-fluorobenzoate is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with a sodium ion forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid, 3-bromo-4-fluoro-, sodium salt (1:1) typically involves several steps:
Bromination: The resulting product is then reacted with bromine at temperatures between 50°C and 150°C.
Formation of Sodium Salt: The brominated product is isolated and reacted with a hypochlorite solution at temperatures between 0°C and 100°C to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
sodium;3-bromo-4-fluorobenzoate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.
Oxidation: Potassium permanganate and other strong oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids.
Scientific Research Applications
sodium;3-bromo-4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects and its role as a building block for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzoic acid, 3-bromo-4-fluoro-, sodium salt (1:1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-fluoro-: Similar in structure but lacks the bromine atom.
2-Bromo-4-fluorobenzoic acid: Contains both bromine and fluorine atoms but differs in the position of the bromine atom.
Uniqueness
sodium;3-bromo-4-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1938142-13-2 |
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Molecular Formula |
C7H3BrFNaO2 |
Molecular Weight |
240.99 g/mol |
IUPAC Name |
sodium;3-bromo-4-fluorobenzoate |
InChI |
InChI=1S/C7H4BrFO2.Na/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
CQZMOJCAVNCNEN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])Br)F.[Na+] |
Origin of Product |
United States |
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